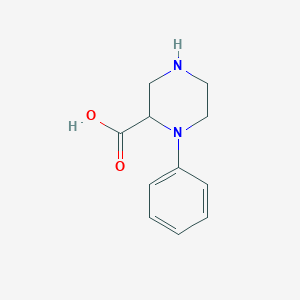
1-Phenylpiperazine-2-carboxylic acid
Descripción general
Descripción
1-Phenylpiperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Phenylpiperazine-2-carboxylic acid (PPCA) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a derivative of piperazine, characterized by the following chemical formula:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 206.25 g/mol
- CAS Number : 1214833-66-5
The compound features a phenyl group attached to the piperazine ring and a carboxylic acid functional group at the second position, which contributes to its biological activity.
Synthesis Methods
The synthesis of PPCA typically involves multi-step organic reactions. The methods require careful control of reaction conditions to optimize yield and purity. Common synthetic routes include:
- Condensation Reactions : Combining piperazine derivatives with aromatic carboxylic acids.
- Cyclization Techniques : Utilizing cyclization reactions to form the piperazine ring structure.
Antidepressant and Anxiolytic Effects
Research indicates that PPCA exhibits potential as an antidepressant and anxiolytic agent . It interacts with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. Studies have shown that PPCA can enhance serotonin signaling, contributing to its antidepressant effects.
Dopaminergic Modulation
PPCA also modulates dopaminergic pathways, making it a candidate for treating disorders like schizophrenia. Its interaction with dopamine receptors suggests potential in addressing symptoms associated with psychotic disorders.
Anticancer Potential
In recent studies, derivatives of PPCA have been evaluated for their anticancer activity. For instance, compounds based on the phenylpiperazine scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) cells. Molecular docking studies indicated that these compounds could effectively bind to topoisomerase II, a target for many anticancer drugs .
Data Table: Biological Activities of 1-Phenylpiperazine Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antidepressant, anxiolytic, anticancer | |
| BS230 | Strong antitumor activity against MCF7 cells | |
| BS130 | Moderate cytotoxicity; less effective than BS230 |
Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that PPCA administration resulted in significant reductions in depressive-like behaviors when compared to control groups. The compound's efficacy was attributed to its ability to increase serotonin levels in the brain.
Study 2: Anticancer Activity
In vitro tests showed that PPCA derivatives exhibited cytotoxicity comparable to doxorubicin when tested against MCF7 cells. The results suggested that these compounds could enhance the effectiveness of existing chemotherapy agents by reversing drug resistance .
PPCA exerts its biological effects through several mechanisms:
- Receptor Binding : Interaction with serotonin and dopamine receptors.
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : Alteration of gene expression related to cell cycle regulation and apoptosis.
Propiedades
IUPAC Name |
1-phenylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNFEDAPNKSQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















